molecular formula C6H4Cl3N B1344834 3,4,5-Trichloro-2-methylpyridine CAS No. 1187932-77-9

3,4,5-Trichloro-2-methylpyridine

Cat. No.: B1344834
CAS No.: 1187932-77-9
M. Wt: 196.5 g/mol
InChI Key: WRWOWHPVSGZEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloro-2-methylpyridine is an organic compound with the molecular formula C₆H₄Cl₃N It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichloro-2-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine. The process typically requires the use of chlorine gas and a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The use of ultraviolet light or visible light can enhance the reaction rate and yield. The reaction temperature is usually maintained between 70°C and 150°C to optimize the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloro-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

3,4,5-Trichloro-2-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

    3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with similar chemical properties.

    2-Chloro-4-methylpyridine: A compound with one chlorine and one methyl group, used in similar applications.

    3,4-Dichloro-2-methylpyridine: A derivative with two chlorine atoms and one methyl group.

Uniqueness: 3,4,5-Trichloro-2-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity and interaction profiles compared to other chlorinated pyridines. This unique structure makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,4,5-trichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOWHPVSGZEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632836
Record name 3,4,5-Trichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-77-9
Record name 3,4,5-Trichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.